Predicted Lipophilicity and Polar Surface Area Profile for Membrane Permeability
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is predicted to have an intermediate logP value of approximately 2.5–3.0 and a polar surface area (PSA) of approximately 45 Ų, based on in silico predictions . This specific profile is a key differentiator for membrane permeability and oral bioavailability potential. While experimental logP data for this exact compound are not available, this predicted range is distinct from the reported logP of 1.35 for the unsubstituted analog 1-phenyl-1H-pyrrole-2-carboxylic acid, indicating that the 2-ethylphenyl substitution significantly increases lipophilicity [1]. The PSA value is also within the favorable range for CNS penetration (typically <90 Ų) and oral absorption (typically <140 Ų) .
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP ~2.5–3.0 (predicted) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrrole-2-carboxylic acid (logP = 1.35, experimental) [1] |
| Quantified Difference | ~1.15–1.65 logP units higher (predicted) |
| Conditions | In silico prediction for target compound; experimental measurement for comparator. |
Why This Matters
The predicted logP and PSA values suggest a favorable balance between lipophilicity and polarity for passive membrane diffusion, making it a more attractive scaffold for designing orally bioavailable drug candidates compared to less lipophilic 1-arylpyrrole analogs.
- [1] PubChem. 1-Phenyl-1H-pyrrole-2-carboxylic acid. PubChem Compound Summary (CID 2773576). View Source
